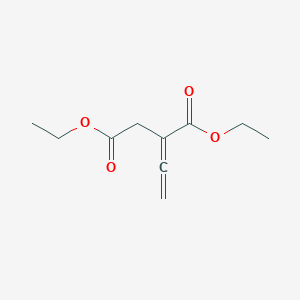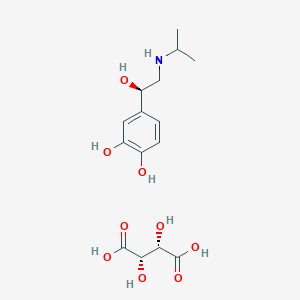
Europium oxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium oxalate hydrate is a chemical compound consisting of europium, oxalic acid, and water molecules. It is commonly represented by the formula Eu₂(C₂O₄)₃·xH₂O, where x denotes the number of water molecules. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium oxalate hydrate can be synthesized by adding an excess of oxalic acid to a hot solution of europium nitrate. The reaction results in the precipitation of this compound, which is then dried in a desiccator . The reaction can be represented as follows:
2Eu(NO3)3+3H2C2O4→Eu2(C2O4)3+6HNO3
Industrial Production Methods: A continuous morphology-controllable precipitation strategy has been developed for the synthesis of this compound microparticles. This method involves the use of microchannel reactors, where the flow ratio between raw materials, such as nitric acid and oxalic acid, is carefully controlled to achieve high yield and controllable morphology .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of europium oxide (Eu₂O₃) upon calcination.
Dehydration: The dehydration of this compound occurs below 200°C, resulting in the formation of anhydrous europium oxalate.
Common Reagents and Conditions:
Oxalic Acid: Used as a precipitating agent in the synthesis of this compound.
Nitric Acid: Used to dissolve europium nitrate in the preparation process.
Major Products Formed:
Europium Oxide (Eu₂O₃): Formed by calcining this compound at high temperatures.
Scientific Research Applications
Europium oxalate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The luminescent properties of europium oxalate hydrate are attributed to the electronic transitions of europium ions. When excited by an external energy source, europium ions emit light at specific wavelengths, resulting in luminescence. The molecular targets and pathways involved in this process include the absorption of energy by europium ions and the subsequent emission of light .
Comparison with Similar Compounds
Gadolinium Oxalate Hydrate: Similar to europium oxalate hydrate, gadolinium oxalate hydrate is used in luminescent materials and as a precursor for gadolinium oxide.
Terbium Oxalate Hydrate: Another rare earth oxalate hydrate with luminescent properties, used in similar applications.
Uniqueness of this compound: this compound is unique due to its specific luminescent properties, which are different from those of other rare earth oxalates. Its ability to emit light at specific wavelengths makes it particularly valuable in applications requiring precise luminescence .
Properties
Molecular Formula |
C6H8Eu2O13 |
|---|---|
Molecular Weight |
592.05 g/mol |
IUPAC Name |
europium;oxalic acid;hydrate |
InChI |
InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |
InChI Key |
WZYDQGDCICRXQS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Eu].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
